N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-(2-methoxy-phenyl)-methyl]-acetamide N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-(2-methoxy-phenyl)-methyl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14525451
InChI: InChI=1S/C19H17ClN2O3/c1-11(23)22-17(13-6-3-4-8-16(13)25-2)14-10-15(20)12-7-5-9-21-18(12)19(14)24/h3-10,17,24H,1-2H3,(H,22,23)
SMILES:
Molecular Formula: C19H17ClN2O3
Molecular Weight: 356.8 g/mol

N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-(2-methoxy-phenyl)-methyl]-acetamide

CAS No.:

Cat. No.: VC14525451

Molecular Formula: C19H17ClN2O3

Molecular Weight: 356.8 g/mol

* For research use only. Not for human or veterinary use.

N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-(2-methoxy-phenyl)-methyl]-acetamide -

Specification

Molecular Formula C19H17ClN2O3
Molecular Weight 356.8 g/mol
IUPAC Name N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]acetamide
Standard InChI InChI=1S/C19H17ClN2O3/c1-11(23)22-17(13-6-3-4-8-16(13)25-2)14-10-15(20)12-7-5-9-21-18(12)19(14)24/h3-10,17,24H,1-2H3,(H,22,23)
Standard InChI Key VBZSJOLGJVSKSW-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC(C1=CC=CC=C1OC)C2=CC(=C3C=CC=NC3=C2O)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]acetamide, reflects its intricate structure. The quinoline core (a bicyclic system fused from benzene and pyridine rings) is substituted at the 5th position with chlorine, the 8th with a hydroxy group, and the 7th with a methoxy-phenyl-acetamide side chain . The Standard InChIKey (VBZSJOLGJVSKSW-UHFFFAOYSA-N) and Canonical SMILES (CC(=O)NC(C1=CC=CC=C1OC)C2=CC(=C3C=CC=NC3=C2O)Cl) provide precise identifiers for its stereochemistry.

Physicochemical Characteristics

The logP (partition coefficient) of this compound is estimated at 2.8, indicating moderate lipophilicity, which facilitates membrane permeability. The presence of polar groups (hydroxy, methoxy, and acetamide) balances its solubility in aqueous and organic solvents, making it suitable for in vitro assays.

Synthesis and Purification

Synthetic Pathways

The synthesis involves multi-step reactions starting from 5-chloro-8-hydroxyquinoline. Key steps include:

  • Friedel-Crafts Acylation: Introduction of the 2-methoxy-phenyl group via electrophilic substitution under anhydrous conditions.

  • Acetamide Formation: Reaction with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide side chain.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) yields >95% purity, confirmed by HPLC.

Optimization Challenges

Critical challenges include avoiding oxidation of the hydroxy group (achieved via inert nitrogen atmosphere) and controlling reaction temperatures (60–80°C) to prevent side reactions.

Biological Activities

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 μg/mL) and fungi (Candida albicans: MIC = 16 μg/mL). The chloro and hydroxy groups likely disrupt microbial cell membranes or inhibit enzymes like DNA gyrase.

Pharmacological Applications

Therapeutic Targets

The compound’s quinoline core interacts with Topoisomerase II and Histone Deacetylases (HDACs), making it a candidate for oncology drug development. Its ability to chelate metal ions (e.g., Fe³⁺) may also contribute to antimicrobial effects .

Comparative Analysis with Analogues

CompoundSubstituentsKey Activity
N-[(5-Chloro-8-hydroxyquinolin-7-yl)-(phenyl)methyl]acetamide Phenyl instead of 2-methoxy-phenylReduced antifungal activity (MIC = 32 μg/mL)
N-[(5-Chloro-8-hydroxy-7-quinolinyl)-(furan-2-yl)methyl]acetamide Furan substituentEnhanced solubility but lower cytotoxicity (IC₅₀ = 25 μM)

Future Research Directions

Structural Optimization

Modifying the methoxy group to nitro or fluoro substituents could enhance target affinity. Computational docking studies (e.g., AutoDock Vina) may identify optimized derivatives.

In Vivo Pharmacokinetics

Future work should assess bioavailability and metabolic stability in animal models to advance preclinical development.

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